Benzaldehyde 4-nitrophenylhydrazone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

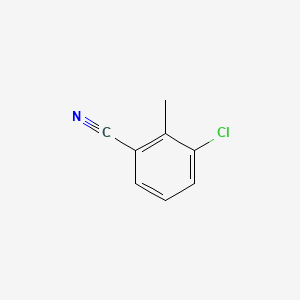

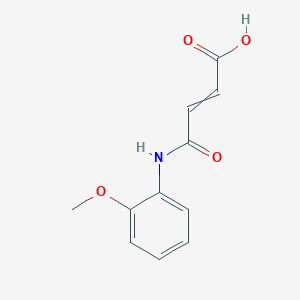

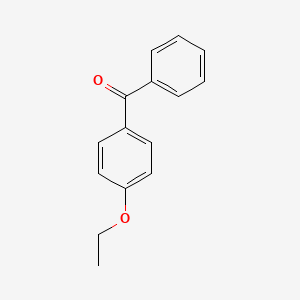

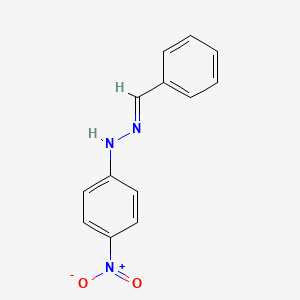

Benzaldehyde 4-nitrophenylhydrazone is an organic compound with the molecular formula C13H11N3O2. It is a derivative of benzaldehyde and 4-nitrophenylhydrazine, known for its applications in various chemical reactions and research fields. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable hydrazone derivatives .

准备方法

Synthetic Routes and Reaction Conditions: Benzaldehyde 4-nitrophenylhydrazone can be synthesized through a condensation reaction between benzaldehyde and 4-nitrophenylhydrazine. The reaction typically involves mixing equimolar amounts of benzaldehyde and 4-nitrophenylhydrazine in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. The product is usually isolated by filtration and recrystallization from a suitable solvent .

Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

化学反应分析

Types of Reactions: These reactions involve the nucleophilic addition of the hydrazine group to the carbonyl carbon of benzaldehyde, followed by the elimination of water to form the hydrazone derivative .

Common Reagents and Conditions:

Reagents: Benzaldehyde, 4-nitrophenylhydrazine, ethanol or methanol (solvent).

Conditions: Reflux heating, typically at temperatures around 60-80°C for several hours.

Major Products: The major product of the reaction is benzaldehyde 4-nitrophenylhydrazone itself. In some cases, side products such as unreacted starting materials or over-condensation products may be formed, but these are usually removed during purification .

科学研究应用

Benzaldehyde 4-nitrophenylhydrazone has several applications in scientific research:

Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones in various samples.

Biological Studies: Employed in studies involving enzyme activity, particularly those related to semicarbazide-sensitive amine oxidase (SSAO).

Material Science: Utilized in the synthesis of novel materials and compounds with specific properties, such as fluorescence labeling reagents.

作用机制

The mechanism of action of benzaldehyde 4-nitrophenylhydrazone involves nucleophilic addition followed by elimination. The hydrazine group of 4-nitrophenylhydrazine attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate. This intermediate then undergoes elimination of water to yield the stable hydrazone derivative . The molecular targets and pathways involved are primarily related to the carbonyl functional group of benzaldehyde and the nucleophilic nature of the hydrazine group .

相似化合物的比较

2,4-Dinitrophenylhydrazone: Another hydrazone derivative commonly used for the detection of carbonyl compounds.

Phenylhydrazone: A simpler hydrazone derivative that also reacts with carbonyl compounds but lacks the nitro group, making it less sensitive in some analytical applications.

Uniqueness: Benzaldehyde 4-nitrophenylhydrazone is unique due to the presence of the nitro group on the phenyl ring, which enhances its reactivity and sensitivity in detecting carbonyl compounds. This makes it particularly useful in analytical and biological studies where high sensitivity is required .

属性

CAS 编号 |

3078-09-9 |

|---|---|

分子式 |

C13H11N3O2 |

分子量 |

241.24 g/mol |

IUPAC 名称 |

N-[(Z)-benzylideneamino]-4-nitroaniline |

InChI |

InChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H/b14-10- |

InChI 键 |

NOIFWEYOLLHIMW-UVTDQMKNSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

手性 SMILES |

C1=CC=C(C=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-] |

规范 SMILES |

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Benzaldehyde 4-nitrophenylhydrazone interesting for nonlinear optics?

A1: this compound belongs to the hydrazone family, a class of organic compounds recognized for their potential in second-order nonlinear optics []. These materials are of interest due to their ability to modify the frequency of light, enabling applications like optical switching and frequency conversion.

Q2: How efficient is this compound in exhibiting second-order nonlinear optical properties?

A2: Research shows that this compound displays significant second-order nonlinear optical activity in its crystalline form []. Specifically, a derivative, 4-(dimethylamino)-benzaldehyde-4-nitrophenylhydrazone (DANPH), exhibits promising preliminary linear and nonlinear optical data in its crystalline form [].

Q3: What structural features contribute to the nonlinear optical properties of this compound?

A3: The molecule's structure plays a crucial role in its nonlinear optical behavior.

- Planar Structure: Both this compound [] and its derivative DANPH [] exhibit a largely planar structure, with a small dihedral angle between the two aromatic rings. This planarity enhances the molecule's ability to interact with light and exhibit nonlinear optical effects.

- Hydrogen Bonding: The presence of hydrogen bonds influences the molecular packing in the crystal structure [, ]. This packing arrangement is essential for maximizing the nonlinear optical response of the material. In DANPH, hydrogen bonds contribute to the formation of head-to-tail chains, affecting the overall packing arrangement [].

- Electron Donor-Acceptor System: The presence of the nitro group (electron acceptor) and the benzaldehyde moiety (electron donor) creates a push-pull electronic system within the molecule []. This donor-acceptor configuration contributes significantly to the molecule's hyperpolarizability, a key factor in its nonlinear optical properties.

Q4: Have any computational studies been conducted on this compound or its derivatives?

A4: Yes, semi-empirical quantum-chemical calculations have been employed to investigate and elucidate the nonlinear optical properties of hydrazone derivatives, including this compound []. These calculations provide insights into the molecular origins of the observed nonlinear optical behavior.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。